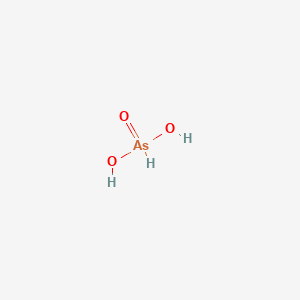
Arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsonic acid is a member of arsonic acids. It is a conjugate acid of an arsonate(1-).
Aplicaciones Científicas De Investigación
Agricultural Applications
Growth Promotion in Livestock:
Arsonic acid is primarily used as an additive in animal feed to promote growth. It is particularly effective in poultry production, where it enhances feed efficiency and weight gain. This application is significant in the context of increasing global food demands.
Pesticides and Herbicides:
this compound derivatives, such as monomethylthis compound, are employed in the pesticide industry. These compounds help control weeds and pests, contributing to higher agricultural yields. However, the use of arsenical pesticides has declined due to environmental and health concerns.
Pharmaceutical Applications
Treatment of Diseases:
this compound and its derivatives have been studied for their potential therapeutic effects. For instance, arsenic trioxide is utilized in treating acute promyelocytic leukemia (APL), often in combination with all-trans retinoic acid. This combination has shown promising results in clinical settings, demonstrating the compound's anti-cancer properties.
Research on Metabolic Effects:
Recent studies have linked chronic arsenic exposure to metabolic disorders such as Type 2 diabetes. Research indicates that this compound may disrupt insulin sensitivity and glucose metabolism, leading to potential new targets for drug development aimed at mitigating these effects .
Industrial Applications
Manufacture of Semiconductors:
this compound plays a critical role in the electronics industry. It is used in the production of gallium arsenide, a semiconductor material essential for high-speed electronics and optoelectronic devices like solar cells and LEDs . The demand for these technologies continues to rise, driving further interest in this compound applications.
Glass and Ceramics Production:
In the glassmaking industry, this compound is utilized to enhance the properties of glass products. Its ability to modify glass characteristics makes it valuable for producing specialized glass types used in various applications .
Environmental Considerations
While this compound has beneficial applications, its use raises environmental concerns due to the toxicity associated with arsenic compounds. The historical use of arsenical pesticides and wood preservatives has led to contamination issues in various ecosystems. Ongoing research aims to assess these impacts and develop safer alternatives .
Case Studies
Propiedades
Fórmula molecular |
AsH3O3 |
|---|---|
Peso molecular |
125.944 g/mol |
Nombre IUPAC |
arsonic acid |
InChI |
InChI=1S/AsH3O3/c2-1(3)4/h1H,(H2,2,3,4) |
Clave InChI |
BUSBFZWLPXDYIC-UHFFFAOYSA-N |
SMILES |
O[AsH](=O)O |
SMILES canónico |
O[AsH](=O)O |
Sinónimos |
arsonate arsonic acid arsonic acid, ion(2-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















